molecular formula C9H9N3O B3359099 3-Amino-7-methylquinoxalin-2(1H)-one CAS No. 83566-27-2

3-Amino-7-methylquinoxalin-2(1H)-one

Cat. No.: B3359099
CAS No.: 83566-27-2
M. Wt: 175.19 g/mol
InChI Key: QSSXMJFELVLSTP-UHFFFAOYSA-N
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Description

3-Amino-7-methylquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-methylquinoxalin-2(1H)-one typically involves the condensation of appropriate o-phenylenediamine derivatives with 1,2-dicarbonyl compounds. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes:

    Continuous flow reactors: To enhance reaction efficiency and yield

    Purification techniques: Such as crystallization or chromatography to obtain high-purity products

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-methylquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Halogenated reagents in the presence of a base

Major Products Formed

    Oxidation: Formation of quinoxaline-2,3-dione derivatives

    Reduction: Formation of 3-amino-7-methylquinoxaline

    Substitution: Formation of various substituted quinoxaline derivatives

Scientific Research Applications

Medicinal Chemistry

3-Amino-7-methylquinoxalin-2(1H)-one has been investigated for its potential as an anticancer agent. Recent studies have focused on its ability to inhibit the vascular endothelial growth factor receptor (VEGFR-2), which plays a crucial role in tumor angiogenesis.

Case Study: VEGFR-2 Inhibition
A study designed new derivatives based on 3-methylquinoxalin-2(1H)-one, which were evaluated for their cytotoxic effects against human cancer cell lines such as HepG-2 and MCF-7. The most promising compound exhibited significant apoptotic effects through modulation of key apoptotic markers like caspase-3 and Bcl-2, demonstrating its potential as a therapeutic agent against cancer .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. A series of quinoxalinone derivatives were tested against various bacterial strains, showing promising antibacterial activity.

Data Table: Antibacterial Activity of Quinoxalinone Derivatives

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC)
6dE. coli32 µg/mL
6eS. aureus16 µg/mL
6fP. aeruginosa64 µg/mL

This table summarizes the effectiveness of different derivatives in inhibiting bacterial growth, indicating that modifications to the quinoxaline structure can enhance antimicrobial efficacy .

Enzyme Inhibition

This compound has shown potential as an inhibitor of various enzymes, including cyclooxygenase (COX) and lactate dehydrogenase (LDHA). These enzymes are critical in inflammatory processes and cancer metabolism.

Case Study: COX Inhibition
In vitro studies revealed that certain derivatives of quinoxalinones demonstrated significant inhibition of COX enzymes, suggesting their utility in anti-inflammatory drug development .

Industrial Applications

In addition to its biological applications, this compound is employed in the development of dyes and pigments due to its unique chemical structure that allows for fluorescence properties.

Data Table: Industrial Uses

ApplicationDescription
Dyes and PigmentsUsed in the formulation of fluorescent dyes
Material ScienceIncorporated into polymers for enhanced properties

Mechanism of Action

The mechanism of action of 3-Amino-7-methylquinoxalin-2(1H)-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or intercalation into DNA

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a similar structure

    2-Methylquinoxaline: A methyl-substituted derivative

    3-Aminoquinoxaline: An amino-substituted derivative

Uniqueness

3-Amino-7-methylquinoxalin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.

Biological Activity

3-Amino-7-methylquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, particularly in oncology and antimicrobial applications. This article synthesizes current research findings, case studies, and data tables to elucidate the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 83566-27-2

The presence of an amino group at position 3 and a methyl group at position 7 contributes to its unique pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. A notable investigation involved the synthesis of various derivatives aimed at inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. The findings revealed that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, including HepG2 and MCF-7, with IC50 values ranging from 2.1 to 9.8 µM. For instance, compound 11e demonstrated an impressive ability to induce apoptosis in HepG2 cells by increasing the levels of pro-apoptotic markers such as caspase-3 and BAX while decreasing anti-apoptotic Bcl-2 levels .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research indicates that derivatives of quinoxaline compounds can inhibit bacterial growth, suggesting potential applications in treating infections. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • VEGFR-2 Inhibition : The compound's derivatives have been shown to effectively bind to VEGFR-2, inhibiting its activity and thus preventing tumor angiogenesis.
  • Apoptosis Induction : The activation of apoptotic pathways through caspase activation is a critical mechanism by which these compounds exert their anticancer effects.
  • Antimicrobial Mechanisms : The interaction with thiol-containing enzymes may inhibit essential metabolic functions in bacteria.

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of synthesized quinoxaline derivatives, researchers evaluated their effects on HepG2 and MCF-7 cell lines. Compound 11e was particularly noteworthy, showing a growth arrest at the G2/M phase and inducing apoptosis by approximately 49% compared to control cells . This study emphasizes the potential for developing effective cancer therapies based on quinoxaline derivatives.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of various quinoxaline derivatives against common pathogenic bacteria. Results indicated that specific compounds exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria, supporting their use as potential therapeutic agents .

Data Tables

Compound Cell Line IC50 (µM) Mechanism
Compound 11eHepG22.1VEGFR-2 inhibition, apoptosis
Compound 11gMCF-79.8VEGFR-2 inhibition
Compound XE. coliNot reportedCell wall synthesis disruption

Properties

IUPAC Name

3-amino-7-methyl-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-5-2-3-6-7(4-5)12-9(13)8(10)11-6/h2-4H,1H3,(H2,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSXMJFELVLSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=O)N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10509514
Record name 3-Amino-7-methylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83566-27-2
Record name 3-Amino-7-methylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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